Jasminoside

Catalog No.
S3318324
CAS No.
M.F
C26H30O13
M. Wt
550.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jasminoside

Product Name

Jasminoside

IUPAC Name

4-(2-methoxy-2-oxoethyl)-5-[2-(3-phenylprop-2-enoyloxy)ethylidene]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid

Molecular Formula

C26H30O13

Molecular Weight

550.5 g/mol

InChI

InChI=1S/C26H30O13/c1-35-20(29)11-16-15(9-10-36-19(28)8-7-14-5-3-2-4-6-14)25(37-13-17(16)24(33)34)39-26-23(32)22(31)21(30)18(12-27)38-26/h2-9,13,16,18,21-23,25-27,30-32H,10-12H2,1H3,(H,33,34)

InChI Key

JGHUOJAZXGSFRI-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O

The exact mass of the compound Jasminoside is 550.16864101 g/mol and the complexity rating of the compound is 952. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Jasminoside (10-Cinnamoyloxyoleoside 7-methyl ester, CAS 82451-18-1) is a highly specialized, plant-derived secoiridoid glucoside primarily isolated from Jasminum and Gardenia species. Unlike ubiquitous, simple iridoids procured as generic antioxidants, Jasminoside features a distinct cinnamoyl ester moiety that significantly alters its pharmacological and physicochemical profile. Commercially available at high purities (≥90% LC/MS-ELSD), it is recognized as a natural analog to the synthetic drug tolvaptan. This structural differentiation makes it a high-value reference standard and screening compound in metabolomics, phytochemical profiling, and targeted research involving intracellular signaling pathways such as MAPK, PI3K/Akt, and NF-κB .

Procurement of generic iridoid glycosides (such as geniposide) or crude botanical extracts as cost-saving substitutes for Jasminoside critically compromises assay specificity and solubility parameters. Generic iridoids lack the 10-cinnamoyloxyoleoside 7-methyl ester architecture, which is responsible for Jasminoside's specific binding behavior, including its utility as a tolvaptan analog and its targeted inhibition of calcineurin-dependent gene expression. Furthermore, crude botanical mixtures introduce unacceptable batch-to-batch variability and matrix interferences in high-throughput liquid chromatography-mass spectrometry (LC-MS) and cell-based screening, necessitating the procurement of purified, structurally defined Jasminoside to ensure reproducible modulation of inflammatory and tumor kinase pathways [1].

Structural Analogy to Tolvaptan for Specialized Receptor Screening

Jasminoside is commercially and scientifically distinguished by its structural and functional analogy to tolvaptan, a synthetic vasopressin V2 receptor antagonist used in polycystic kidney disease models. While generic iridoids provide baseline anti-inflammatory data, they lack the specific spatial geometry required to mimic tolvaptan's activity. Procurement of high-purity Jasminoside provides a validated, plant-derived structural scaffold for compound screening libraries targeting these specific renal and intracellular signaling pathways .

Evidence DimensionStructural and functional application utility
Target Compound DataValid natural analog of tolvaptan for screening libraries
Comparator Or BaselineGeneric iridoid glycosides (e.g., geniposide)
Quantified DifferenceFeatures a 10-cinnamoyloxyoleoside 7-methyl ester scaffold that mimics the receptor binding profile of tolvaptan, a structural feature absent in standard iridoid glycosides
ConditionsHigh-throughput compound screening and metabolomics libraries

Buyers developing natural-product screening libraries for kidney disease or specific receptor antagonism must procure Jasminoside rather than generic iridoids to achieve the required structural homology.

Targeted Inhibition of Calcineurin and Inflammatory Signaling

The presence of the cinnamoyl moiety in Jasminoside imparts targeted immunosuppressive activity, specifically through the inhibition of calcineurin-dependent gene expression and the modulation of MAPK, PI3K/Akt, and NF-κB pathways. In comparative phytochemical evaluations, simple non-esterified iridoids fail to achieve the same level of targeted calcineurin inhibition or suppression of IL-2 secretion. Assays utilizing Jasminoside demonstrate precise regulatory control over these pathways, making it a structurally specific reference standard for immunosuppressive drug discovery compared to crude extracts [1].

Evidence DimensionCalcineurin-dependent signaling inhibition
Target Compound DataSpecific inhibition of calcineurin, MAPK, and NF-κB pathways
Comparator Or BaselineSimple non-esterified iridoids and crude botanical extracts
Quantified DifferenceDemonstrates targeted suppression of calcineurin-dependent gene expression and IL-2 secretion, whereas non-esterified baseline iridoids lack this specific pathway modulation
ConditionsCell-based intracellular signaling and immunosuppression assays

Procurement of this specific compound is essential for laboratories requiring a precise, natural calcineurin inhibitor for inflammatory signaling assays without the off-target effects of crude mixtures.

Amphiphilic Solubility Profile for Versatile Assay Formulation

Jasminoside exhibits a broad amphiphilic solubility profile, being soluble in both aqueous environments and a range of organic solvents including chloroform, dichloromethane, ethyl acetate, and DMSO. This is a direct result of its dual structure: a polar glucoside paired with a lipophilic 10-cinnamoyloxyoleoside 7-methyl ester core. In contrast, highly polar baseline iridoids (like geniposidic acid) present significant solubility bottlenecks in less polar organic solvents, complicating liquid-liquid extraction and lipophilic formulation workflows[1].

Evidence DimensionSolvent compatibility range
Target Compound DataSoluble in water, DMSO, EtOAc, DCM, and chloroform
Comparator Or BaselineHighly polar simple iridoids (e.g., geniposidic acid)
Quantified DifferenceDemonstrates concurrent solubility in water, DMSO, chloroform, and DCM, whereas baseline iridoids precipitate in low-polarity solvents
ConditionsStandard laboratory formulation and chromatographic preparation at 20°C

The broad solvent compatibility streamlines assay preparation and downstream LC-MS metabolomic workflows, reducing processing time and solvent-related precipitation risks.

Natural Product Screening Libraries for Renal Disease

Due to its established role as a natural analog of tolvaptan, Jasminoside is the targeted choice for inclusion in specialized compound screening libraries targeting polycystic kidney disease and vasopressin V2 receptor antagonism. Its procurement enables researchers to explore plant-derived alternatives to synthetic benchmarks in metabolomic and phytochemical discovery pipelines .

Immunosuppressive and Intracellular Signaling Assays

Jasminoside is highly indicated for cell-based assays evaluating the inhibition of calcineurin-dependent gene expression and the modulation of MAPK, PI3K/Akt, and NF-κB pathways. Its high purity (≥90%) and specific cinnamoyl ester structure ensure reproducible, targeted suppression of inflammatory cytokines (such as IL-2) without the matrix interference inherent to crude botanical extracts [1].

Standardized Reference Material for LC-MS Metabolomics

Thanks to its amphiphilic solubility and compatibility with both aqueous and organic phases, Jasminoside serves as an excellent analytical reference standard for LC/MS-ELSD workflows. It is particularly suited for standardizing extraction protocols and quantifying secoiridoid derivatives in complex botanical matrices, nutraceuticals, and natural product formulations [2].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

550.16864101 Da

Monoisotopic Mass

550.16864101 Da

Heavy Atom Count

39

Dates

Last modified: 04-14-2024

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